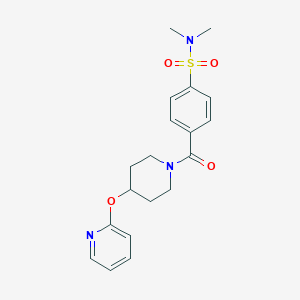
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 4-chloropyridine with N,N-dimethylamine to form N,N-dimethyl-4-pyridinamine . This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- N,N-dimethyl-4-pyridinamine
- 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride
- N,N-dimethyl-4-(pyridin-2-yloxy)piperidine .
Uniqueness
What sets N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
生物活性
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, with the CAS number 1448060-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
The biological activity of this compound can be attributed to its structural components, particularly the piperidine and pyridine moieties. These functional groups facilitate interaction with various biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and bioavailability, making it suitable for therapeutic applications.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Similar piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.87 | Apoptosis induction |
| Compound B | MDA-MB-231 | 1.75 | Cell cycle arrest at G2/M phase |
Inhibition of Kinases
Recent studies have highlighted the role of similar compounds in inhibiting kinases involved in cancer progression. For instance, some piperidine derivatives have been identified as reversible inhibitors of EGFR (Epidermal Growth Factor Receptor), leading to reduced phosphorylation and subsequent apoptosis in cancer cells .
Case Studies
- Antiviral Activity : A study investigating the antiviral potential of piperidine derivatives showed that certain compounds effectively inhibited dengue virus replication in human dendritic cells. This suggests that this compound could be a candidate for further evaluation in viral infections .
- Neuroprotective Effects : Research on related piperidine compounds indicated neuroprotective properties through dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment strategies .
特性
IUPAC Name |
N,N-dimethyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21(2)27(24,25)17-8-6-15(7-9-17)19(23)22-13-10-16(11-14-22)26-18-5-3-4-12-20-18/h3-9,12,16H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVANUAKHGHYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














